
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride, also known as Loperamide hydrochloride, is a synthetic opioid drug used to treat diarrhea. It is a potent mu-opioid receptor agonist that acts locally in the gastrointestinal tract to decrease motility and increase water absorption. Despite its widespread use as an anti-diarrheal medication, Loperamide has also been studied for its potential therapeutic benefits in other areas of medicine.
作用機序
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride acts as a potent mu-opioid receptor agonist that binds to and activates these receptors in the gastrointestinal tract. This activation decreases motility and increases water absorption, resulting in the anti-diarrheal effects of the drug. This compound also has some activity at the delta and kappa opioid receptors, although this activity is much weaker than its activity at the mu receptor.
Biochemical and Physiological Effects
This compound hydrochloride has several biochemical and physiological effects beyond its anti-diarrheal properties. It has been shown to inhibit the activity of P-glycoprotein, a protein that pumps drugs out of cells, which can enhance the effectiveness of chemotherapy drugs. This compound also has some activity at the delta and kappa opioid receptors, which may contribute to its analgesic effects. Additionally, this compound has been shown to have some anti-inflammatory properties, although the mechanisms underlying this effect are not well understood.
実験室実験の利点と制限
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is its relatively low cost and availability, which makes it accessible to researchers with limited resources. One limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in some experiments. Another limitation is its potential for off-target effects, particularly at high concentrations or with prolonged exposure.
将来の方向性
There are several potential future directions for research on 1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. One area of interest is its potential as a treatment for opioid addiction, particularly in combination with other medications or behavioral therapies. Another area of interest is its potential as a cancer treatment, either alone or in combination with chemotherapy drugs. Additionally, further research is needed to understand the mechanisms underlying this compound's anti-inflammatory properties and to explore its potential as a treatment for inflammatory diseases.
合成法
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride is synthesized via a multistep process starting with the reaction of 4-fluoroaniline with 2-bromo-1-octene to form 1-(4-fluorophenyl)-2-octen-1-amine. This compound is then hydrogenated using a palladium catalyst to produce 1-(4-fluorophenyl)-2-octanamine, which is subsequently reacted with acetic anhydride to form 1-(4-fluorophenyl)-2-acetyloctan-1-amine. Finally, this compound is converted to this compound hydrochloride using hydrochloric acid.
科学的研究の応用
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been studied for its potential therapeutic benefits in several areas of medicine, including cancer treatment, pain management, and drug addiction. In cancer treatment, this compound has been shown to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of a protein called P-glycoprotein, which pumps drugs out of cancer cells. In pain management, this compound has been studied as an alternative to traditional opioids due to its lower risk of addiction and fewer side effects. In drug addiction, this compound has been investigated as a potential treatment for opioid withdrawal symptoms.
特性
IUPAC Name |
1-(4-fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-18-11-10-16(19)9-3-2-4-14(16)15(18)12-5-7-13(17)8-6-12;/h5-8,14-15,19H,2-4,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMNXXVBYIBKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dihydroxy-3-methylbenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6026809.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![1-[4-(dimethylamino)-4-oxobutanoyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6026832.png)
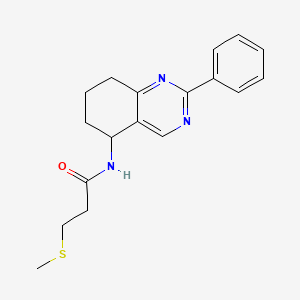
![2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026846.png)
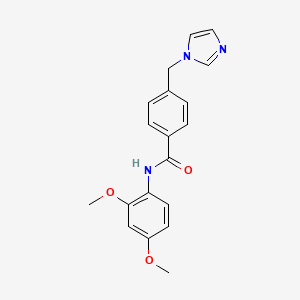
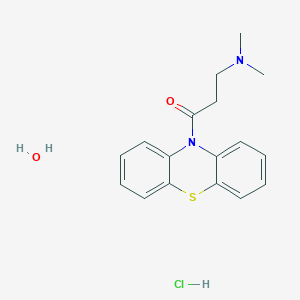
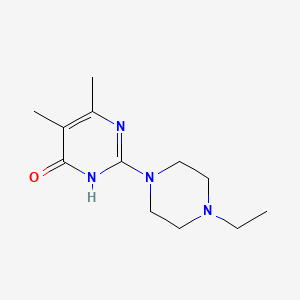
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)
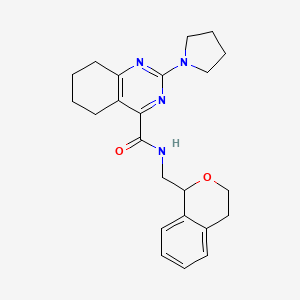
![1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6026872.png)
![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)
![methyl 1-chloro-5-[(ethoxyimino)methyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6026903.png)